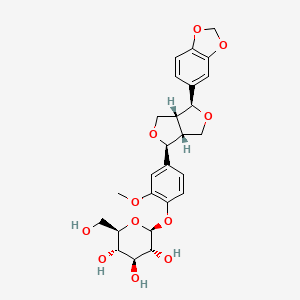

Simplexoside

Description

Structure

3D Structure

Properties

CAS No. |

74061-78-2 |

|---|---|

Molecular Formula |

C26H30O11 |

Molecular Weight |

518.5 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H30O11/c1-31-18-6-12(3-5-17(18)36-26-23(30)22(29)21(28)20(8-27)37-26)24-14-9-33-25(15(14)10-32-24)13-2-4-16-19(7-13)35-11-34-16/h2-7,14-15,20-30H,8-11H2,1H3/t14-,15-,20+,21+,22-,23+,24+,25+,26+/m0/s1 |

InChI Key |

USVLFVSHBLNSOC-WMYFGKAISA-N |

SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC6C(C(C(C(O6)CO)O)O)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC6C(C(C(C(O6)CO)O)O)O |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation of Simplexoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds. numberanalytics.com It operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies. numberanalytics.com This phenomenon provides detailed information about the molecular structure, including atomic connectivity and stereochemistry. numberanalytics.comlongdom.org

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is fundamental in identifying the types of hydrogen atoms present in a molecule. By analyzing the chemical shifts, integration, and splitting patterns of the proton signals, chemists can deduce significant structural information. kud.ac.in The chemical shift of a proton is influenced by its local electronic environment. For instance, protons attached to carbons bearing electronegative atoms will appear at a lower field (higher ppm value). oxinst.com

The integration of the peaks in a ¹H-NMR spectrum corresponds to the relative number of protons giving rise to that signal. oxinst.com Furthermore, spin-spin coupling between adjacent non-equivalent protons causes signals to split into multiplets (e.g., doublets, triplets, quartets), which reveals the number of neighboring protons and thus helps to piece together the carbon skeleton. libretexts.org In complex molecules like simplexoside, which contains a sugar moiety (glucoside), the anomeric proton of the glucose unit typically appears as a distinct doublet at a characteristic chemical shift, providing a key starting point for the structural analysis. colab.ws

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) and Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy

While ¹H-NMR provides information about protons, Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy reveals the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C-NMR spectrum.

To gain more detailed information, a technique called Distortionless Enhancement by Polarization Transfer (DEPT) is often employed. libretexts.orgnanalysis.com DEPT experiments distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.orgmagritek.com This is achieved through a series of pulse sequences that result in different phases for each type of carbon signal. nanalysis.com

DEPT-90: Only CH (methine) carbons are observed. nanalysis.com

DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. nanalysis.commagritek.com Quaternary carbons are not observed in DEPT spectra. nanalysis.com

By comparing the standard broadband-decoupled ¹³C-NMR spectrum with the DEPT-90 and DEPT-135 spectra, each carbon signal can be assigned to its specific type, which is invaluable for assembling the molecular structure of this compound.

Table 1: Interpreting ¹³C-NMR and DEPT Spectra

| Carbon Type | Standard ¹³C-NMR | DEPT-90 | DEPT-135 |

| Quaternary (C) | Positive | No Signal | No Signal |

| Methine (CH) | Positive | Positive | Positive |

| Methylene (CH₂) | Positive | No Signal | Negative |

| Methyl (CH₃) | Positive | No Signal | Positive |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Correlations

Two-dimensional (2D) NMR experiments are powerful methods that reveal correlations between different nuclei, providing a comprehensive map of the molecular structure. longdom.orgepfl.ch

Correlation Spectroscopy (COSY): The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. longdom.orgsdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule, allowing for the tracing of proton-proton spin systems and the assembly of molecular fragments. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. epfl.chcolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal. columbia.edu An edited HSQC can also differentiate between CH/CH₃ groups (positive phase) and CH₂ groups (negative phase), similar to a DEPT-135 experiment but with much higher sensitivity. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for connecting the molecular fragments identified by COSY and HSQC. It shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). epfl.chcolumbia.edu These long-range correlations are essential for identifying connections across quaternary carbons and between different spin systems, such as linking the aglycone part of this compound to its sugar moiety. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nowgonggirlscollege.co.in It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nowgonggirlscollege.co.inuomosul.edu.iq

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS)

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS) is a highly sensitive and accurate technique for determining the molecular formula of a compound. spectroscopyonline.comnih.gov Electrospray ionization (ESI) is a soft ionization method that typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. pg.edu.pl

The time-of-flight (TOF) mass analyzer separates ions based on the time it takes them to travel a fixed distance, which is proportional to their mass-to-charge ratio. researchgate.net The high resolution of this technique allows for the very precise measurement of the mass of the molecular ion, which in turn enables the unambiguous determination of its elemental composition. spectroscopyonline.com This is a critical step in identifying a new or known compound like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgthermofisher.com It is particularly useful for analyzing complex mixtures and identifying individual components. thermofisher.com

In a typical GC-MS analysis, the sample is first vaporized and separated into its constituent compounds in the gas chromatograph. etamu.edu As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (usually by electron impact, EI) and fragmented. etamu.edu The resulting mass spectrum is a unique "fingerprint" for that compound, characterized by its molecular ion and a specific pattern of fragment ions. etamu.edu

While this compound itself, being a glycoside, is generally not volatile enough for direct GC-MS analysis, the technique could be used to identify the aglycone part after chemical or enzymatic hydrolysis. The resulting volatile aglycone could then be analyzed by GC-MS and its identity confirmed by comparing its mass spectrum and retention index with those in spectral libraries or with authentic standards. gcms-id.canih.gov

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) for Detailed Structural Analysis

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) is a powerful and indispensable tool for the detailed analysis of complex mixtures, such as plant extracts containing lignans (B1203133). researchgate.netfrontiersin.org This technique combines the high-efficiency separation capabilities of UPLC with the high-resolution mass accuracy and fragmentation analysis of QTOF-MS. rsc.org

The UPLC system allows for rapid and high-resolution separation of individual compounds from a complex matrix. researchgate.net For lignans, which often exist as a series of closely related derivatives and isomers, this separation is critical. Following separation, the QTOF-MS provides highly accurate mass measurements of the parent ions, enabling the determination of their elemental composition with a high degree of confidence. nih.gov The MS/MS capability involves selecting a specific parent ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint of the molecule. semanticscholar.org

In the analysis of lignans, UPLC-QTOF-MS has been successfully used to identify numerous compounds from various plant sources. nih.govnih.govmdpi.com For instance, studies on Forsythia viridissima and Schisandra chinensis have demonstrated the method's ability to identify lignan (B3055560) glycosides, lignans, and lignan dimers by analyzing their exact masses and characteristic fragmentation patterns. nih.govnih.gov This approach is not only used for identifying known compounds but also for tentatively characterizing new or unknown lignan metabolites based on their mass spectral data. semanticscholar.org The structural information obtained is vital for understanding the chemical diversity within a plant species and for linking specific compounds to biological activities. rsc.org

Table 1: Representative UPLC-QTOF-MS/MS Data for Lignan Identification

| Lignan Type | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Interpretation | Reference |

|---|---|---|---|---|

| Furofuran Lignan Glycoside | ~517-520 | ~355-358 (aglycone), ~162 (glucose loss) | Fragmentation typically involves the loss of the sugar moiety to reveal the mass of the lignan aglycone. | nih.govsemanticscholar.org |

| Dibenzylbutyrolactone Lignan | ~357 | ~151, ~135 | Characteristic fragments related to the benzyl (B1604629) and lactone ring structures. | mdpi.com |

| Dibenzocyclooctadiene Lignan | ~415 | ~400, ~385, ~369 | Fragments corresponding to the loss of methyl groups and other side chains from the core structure. | semanticscholar.org |

Vibrational and Electronic Spectroscopy (Infrared, Ultraviolet-Visible) in Structural Characterization

Vibrational and electronic spectroscopy are fundamental techniques that provide complementary information for the structural characterization of compounds like this compound. lehigh.edu

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. surendranatheveningcollege.comlibretexts.org It is highly effective for identifying the functional groups present in a molecule. surendranatheveningcollege.com For lignans, IR spectra reveal characteristic absorption bands corresponding to their core structure. tandfonline.comresearchgate.net Key absorptions include those for hydroxyl (-OH) groups, C-O ether linkages, the aromatic rings, and the methylenedioxy group often present in furofuran lignans like this compound. scimplify.complos.org The IR spectrum provides a molecular "fingerprint" that, while often complex, is invaluable for confirming the presence of key structural motifs. uwo.ca

Table 2: Characteristic Infrared (IR) Absorption Bands for Lignans

| Frequency Range (cm⁻¹) | Vibration | Associated Functional Group | Reference |

|---|---|---|---|

| 3600-3200 | O-H Stretching | Hydroxyl groups (phenolic and alcoholic) | plos.org |

| 3000-2850 | C-H Stretching | Aliphatic CH, CH₂, CH₃ groups | plos.org |

| 1610-1585, 1510-1450 | C=C Stretching | Aromatic ring | tandfonline.com |

| 1250-1000 | C-O Stretching | Ether linkages (furan rings, methoxy (B1213986) groups) | plos.org |

| ~1040 and ~935 | O-CH₂-O Stretching | Methylenedioxy group | plos.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. lehigh.edu This technique is particularly useful for analyzing compounds with chromophores, such as conjugated π-electron systems and aromatic rings, which are characteristic features of lignans. cellulosechemtechnol.roresearchgate.net The UV spectra of lignans are highly characteristic of their basic skeleton. ias.ac.in Furofuran lignans typically exhibit distinct absorption maxima that provide valuable structural information. For example, the presence of aromatic rings and other conjugated systems in this compound results in a characteristic UV absorption profile, with maxima often observed in the regions of 214-225 nm and 275-294 nm. ias.ac.in These spectral features can help distinguish between different classes of lignans and confirm the nature of the aromatic substitution. irdindia.inchromatographyonline.com

Table 3: Typical Ultraviolet (UV) Absorption Maxima for Lignans

| Lignan Class | Typical λₘₐₓ (nm) | Associated Chromophore | Reference |

|---|---|---|---|

| Furofuran Lignans | ~280-290 | Substituted benzene (B151609) rings | ias.ac.in |

| Phenylnaphthalene Lignans | ~247, 290, 332 | Extended conjugation of the naphthalene (B1677914) system | irdindia.in |

| General Lignans | ~215, ~250, ~285 | Aromatic and conjugated systems | ias.ac.in |

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Insights

This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms. scimplify.comebi.ac.uk Determining the absolute configuration of these stereocenters is a critical aspect of its structural elucidation. Chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, are among the most powerful techniques for this purpose. chiralabsxl.comjascoinc.com

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. bruker.com Chiral chromophores within the molecule will interact differently with the two types of polarized light, producing a characteristic CD spectrum of positive and negative peaks known as Cotton effects. jascoinc.commdpi.com The sign and magnitude of these Cotton effects are directly related to the molecule's absolute stereochemistry. columbia.edu

For complex molecules like furofuran lignans, assigning the absolute configuration based on empirical rules can be unreliable. rsc.org However, by comparing the experimental CD spectrum of an unknown lignan to that of a related compound with a known, crystallographically-determined stereochemistry, the absolute configuration can often be assigned with high confidence. chiralabsxl.commdpi.com Furthermore, the application of exciton (B1674681) chirality, where two or more chromophores are spatially close, can lead to intense and diagnostically useful split CD signals, allowing for an unambiguous determination of the absolute configuration. columbia.eduacademicjournals.org More advanced techniques like Vibrational Circular Dichroism (VCD), combined with quantum chemical calculations, offer another robust method for assigning the absolute configuration of lignans without relying on reference compounds. rsc.orgresearchgate.net

Table 4: Example of Circular Dichroism Data for Lignan Stereochemical Assignment

| Compound/Stereochemistry | Cotton Effect (Wavelength, nm) | Interpretation | Reference |

|---|---|---|---|

| Lignan with 7′S, 8R, 8′R-configuration | Positive at 238 nm and 282 nm; Negative at 301 nm | The specific pattern of positive and negative Cotton effects is correlated to a defined absolute configuration. | mdpi.com |

| Lyoniresinol derivative (2R, 3R, 4S) | Positive exciton coupling | Positive chirality between chromophores indicates the absolute stereochemistry at C4 is S. | academicjournals.org |

| Lyoniresinol derivative (2S, 3S, 4R) | Negative chiral spectrum at 224 nm | A negative Cotton effect helps assign the opposite configuration compared to its enantiomer. | academicjournals.org |

Application of X-ray Crystallography for Related Lignan Structures

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. wikipedia.org The technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis yields a detailed electron density map, from which the precise positions of all atoms in the molecule can be determined, providing an unambiguous assignment of its structure, connectivity, and absolute stereochemistry. wikipedia.orgnih.gov

While a specific X-ray crystal structure for this compound is not widely reported, the technique has been instrumental in elucidating the structures of numerous related lignans. researchgate.net Lignans have been isolated from various Vitex species, and X-ray crystallographic analysis has been used to confirm their structures. researchgate.netresearchgate.net For example, the absolute configuration of certain lignans has been definitively assigned using X-ray diffraction. researchgate.net

The data obtained from X-ray crystallography is invaluable. Once the structure of a parent lignan is unequivocally established, it can serve as a reference standard. chiralabsxl.com Other, less direct spectroscopic methods like NMR and CD for a series of structurally related compounds can then be calibrated and validated against the crystallographic data. chiralabsxl.comresearchgate.net This integrated approach, combining the definitive power of X-ray crystallography with the versatility of spectroscopic methods, is essential for the comprehensive structural characterization of new and complex natural products like this compound. scribd.com

Table 5: Examples of Lignan Structures Determined by X-ray Crystallography

| Compound Class/Name | Plant Source (if specified) | Significance of X-ray Data | Reference |

|---|---|---|---|

| Pinoresinol-Lariciresinol Reductase (Enzyme) | Thuja plicata | Revealed the 3D structure of an enzyme central to lignan biosynthesis, providing insight into stereospecific reactions. | nih.gov |

| Phenylcoumaran Benzylic Ether Reductase (Enzyme) | Pinus taeda | Elucidated the enzyme structure, helping to explain the regio- and enantiospecificity in the formation of different lignans. | nih.gov |

| Vitedoin A (Phenyldihydronaphthalene-type lignan) | Vitex negundo | Structure elucidated by spectroscopic methods and confirmed by comparison with related compounds whose structures were known from X-ray analysis. | researchgate.net |

| Various Lignans | Vitex kwangsiensia | The absolute configuration of a new lignan was assigned by X-ray diffraction analysis. | researchgate.net |

Biosynthesis and Metabolic Pathways of Simplexoside

Proposed Biosynthetic Routes to Simplexoside and its Aglycone

The biosynthesis of lignans (B1203133), the structural class to which this compound's aglycone belongs, primarily originates from the phenylpropanoid pathway. This foundational pathway utilizes phenylalanine as a starting precursor, which is then converted into coniferyl alcohol. wikidata.orgwikidata.orgsigmaaldrich.com Coniferyl alcohol serves as a crucial monomeric unit for the dimerization process characteristic of lignan (B3055560) synthesis. wikidata.orgwikidata.org

A key step in lignan biosynthesis is the stereospecific coupling of two phenylpropanoid units, such as coniferyl alcohol, mediated by specialized enzymes known as dirigent proteins (DIR). wikidata.orgwikidata.orgsigmaaldrich.com This coupling leads to the formation of a central lignan precursor, notably (+)-pinoresinol. wikidata.orgwikidata.orgsigmaaldrich.com From this precursor, various lignans can be formed through subsequent enzymatic reductions and modifications. For instance, pinoresinol (B1678388) can be further reduced to lariciresinol (B1674508) and then to secoisolariciresinol (B192356) (SECO). wikidata.org

This compound's aglycone has been identified as a specific 3,7-dioxabicyclo wikipedia.orgwikipedia.orgoctane lignan, chemically described as 2e-(3,4-methylenedioxy-6-hydroxy)-phenyl-6e-Piperonyl-3,7-dioxabicyclo wikipedia.orgwikipedia.orgoctane. nih.gov In the context of Sesamum indicum, this aglycone is also referred to as sesamolinol, an important lignan-type antioxidant. fishersci.cawikipedia.org While the precise steps leading to this specific 3,7-dioxabicyclo wikipedia.orgwikipedia.orgoctane skeleton are not fully elucidated for this compound, general lignan biosynthesis pathways involve complex rearrangements and cyclizations of the phenylpropanoid dimers. For example, a related biosynthetic pathway for justicioside A aglycone, another compound found in Justicia species, involves a reorganization of the A,B-ring system from a 6,6- to a 5,7-ring system. nih.gov Such rearrangements highlight the complexity and diversity of lignan structural formation from common precursors.

Enzymatic Processes and Precursor Incorporation in Glycoside Formation

The transformation of the aglycone into this compound, a lignan O-glucoside, involves a crucial enzymatic glycosylation step. nih.govwikidata.org Glycosylation is a ubiquitous biochemical process where a carbohydrate (glycan) is attached to another molecule, typically an acceptor molecule, through an enzymatic reaction. thegoodscentscompany.comthegoodscentscompany.commpg.de These reactions are catalyzed by a class of enzymes known as glycosyltransferases (GTs). thegoodscentscompany.commpg.dethegoodscentscompany.com

In the case of O-glucosides like this compound, the sugar moiety, glucose, is transferred to a hydroxyl group on the aglycone. The activated sugar donor for such reactions is typically a nucleoside-diphosphate-sugar, with uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) being the most common. thegoodscentscompany.comthegoodscentscompany.com UDP-glucose is synthesized from glucose-1-phosphate and uridine triphosphate (UTP) by the enzyme UDP-glucose pyrophosphorylase (UGPase). thegoodscentscompany.comthegoodscentscompany.com

The incorporation of the glucose unit onto the lignan aglycone to form this compound is therefore mediated by a specific glucosyltransferase. This enzyme facilitates the transfer of glucose from UDP-glucose to the aglycone, forming the glycosidic bond and releasing uridine diphosphate (UDP). This process is critical for modifying the solubility, stability, and often the biological activity of the compound. For instance, the glycosylation of secoisolariciresinol (SECO) to secoisolariciresinol diglucoside (SDG) is catalyzed by SECO diglucosyl transferase, demonstrating a similar enzymatic mechanism in other lignan glycosides. wikidata.org

Characterization of Biosynthetic Intermediates and Related Lignans

The study of biosynthetic pathways involves identifying and characterizing intermediate compounds that are formed during the multi-step conversion from primary metabolites to complex natural products. wikipedia.org In the context of this compound, its aglycone itself serves as a key biosynthetic intermediate prior to the final glycosylation step. This aglycone, 2e-(3,4-methylenedioxy-6-hydroxy)-phenyl-6e-Piperonyl-3,7-dioxabicyclo wikipedia.orgwikipedia.orgoctane, has been isolated and characterized. nih.gov

Research findings have identified this compound in various plant sources, indicating its widespread occurrence and potential variations in its biosynthetic context. For example, it has been found in Justicia simplex D. Don. nih.gov, Eleutherococcus senticosus (Siberian ginseng) thegoodscentscompany.com, Styrax japonica guidetopharmacology.org, and Acanthopanax sessiliflorus thegoodscentscompany.com. The presence of this compound and its aglycone in Sesamum indicum (sesame) further highlights its role as a lignan-type antioxidant, with its aglycone being referred to as sesamolinol. fishersci.cawikipedia.org

Other lignans structurally related to this compound or found in the same plant families provide insights into the broader lignan biosynthetic landscape. These include:

Justisolin: A free lignan isolated alongside this compound from Justicia simplex. nih.gov

Pinoresinol: A common bicyclic furofuran lignan, a direct precursor in many lignan pathways. wikidata.orgwikidata.orgsigmaaldrich.com

Lariciresinol: An intermediate formed by the reduction of pinoresinol. wikidata.org

Secoisolariciresinol: Another important lignan, often found in glycosylated forms, derived from lariciresinol. wikidata.org

Matairesinol (B191791): A dibenzylbutyrolactone lignan, also part of the broader lignan family. wikidata.org

Piperitol (B1152629): A lignan that has been observed in Acanthopanax sessiliflorus alongside this compound. wikidata.orgthegoodscentscompany.com

These related lignans, along with the identified aglycone, contribute to understanding the diverse structural modifications and enzymatic transformations that occur during the biosynthesis of this compound and other lignan compounds in plants.

Chemical Synthesis and Derivatization Strategies for Simplexoside

Strategies for Total Synthesis of Simplexoside and its Core Aglycone

The total synthesis of this compound has been reported, indicating the successful construction of its complex lignan (B3055560) glycoside framework. koreascience.kramazon.com While specific detailed synthetic routes for this compound itself were not extensively elaborated in the immediate search results, the broader field of lignan and lignan glycoside total synthesis provides context for the complexity involved.

The total synthesis of its core aglycone, piperitol (B1152629), a furofuran lignan, has been a subject of various synthetic endeavors. Several strategies have been developed to access this unsymmetrically substituted 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane lignan:

Photoinduced Molecular Transformations: One approach involves photoinduced molecular transformations, utilizing the selective β-scission of alkoxyl radicals as key steps. This method has been applied to the total synthesis of (±)-methyl piperitol. sciopen.comup.ac.za

Asymmetric Synthesis: Asymmetric synthetic routes have been developed, often employing 2,3-disubstituted γ-butyrolactones as key intermediates. Aldol reactions play a crucial role in establishing the desired stereochemistry in such syntheses, leading to highly diastereo- and enantioenriched starting materials for furofuran lignans (B1203133) like (-)-methyl piperitol. daneshyari.com

Radical Cyclization of Epoxides: A short and stereoselective total synthesis of furofuran lignans, including (±)-piperitol, has been achieved through intramolecular radical cyclization of suitably substituted epoxy ethers. This reaction typically utilizes a transition-metal radical source, such as bis(cyclopentadienyl)titanium(III) chloride, generated in situ from titanocene (B72419) dichloride and activated zinc dust. nih.gov

These diverse synthetic strategies highlight the chemical versatility and ingenuity required to construct the complex lignan scaffold of piperitol.

Semisynthetic Modifications and Derivatization of this compound

Semisynthetic modifications of lignan glycosides, including those related to this compound, are crucial for exploring their chemical space and optimizing properties. These modifications can target either the glycosidic moiety or the lignan aglycone.

The glycosidic moiety of lignan glycosides, such as the glucose unit in this compound, offers several sites for chemical modification. These modifications can impact solubility, bioavailability, and biological activity. Strategies include:

Acetylation and Methylation: Studies on related lignan glycosides, such as the phyllanthusmins, have shown that substituted (e.g., acetylated or methylated) hydroxyl groups on the sugar moieties can significantly influence biological activity. osu.edunih.gov This suggests that selective acylation or alkylation of the glucose hydroxyls in this compound could be a viable derivatization strategy.

Glycosylation of Aglycones: The formation of lignan glycosides themselves, like this compound (piperitol-O-β-D-glucoside), involves the glycosylation of the aglycone. For instance, a semi-synthesis of matairesinol (B191791) 4,4'-di-O-β-D-glucopyranoside starts from D-glucose and the corresponding aglycone, hydroxymatairesinol. researchgate.net This process, while forming the natural glycoside, demonstrates the chemical methods for attaching and potentially modifying sugar units.

Enzymatic Transformations: While primarily biosynthetic, enzymatic deglucosylation of lignan glucosides by intestinal bacteria is a recognized process, indicating the lability of the glycosidic bond under certain conditions. researchgate.net Chemical methods for controlled hydrolysis or transglycosylation could be developed based on such insights.

The lignan aglycone, piperitol, possesses various functional groups that can be chemically transformed to yield novel derivatives. These transformations can alter the stereochemistry, introduce new functionalities, or modify the existing aromatic and furanofuran rings.

Oxygen Insertion Reactions: Chemical transformations involving oxygen insertion into furofuran lignans, such as those derived from Sesamum indicum, have been explored. For example, (+)-piperitol can be transformed into (+)-sesamolinol or (+)-piperitolin through such processes. These reactions can be diastereoselective and are relevant for creating new lignan structures. nih.gov

Oxidation and Isomerization: Piperitol can undergo various transformations, including hydrolysis to yield different isomers like (-)-cis-piperitol and (+)-trans-piperitol. Oxidation reactions, such as with chromic acid, can convert phellandrene hydrochloride into (-)-piperitone, indicating pathways for modifying the cyclic structure. researchgate.net

Derivatization for Analytical Purposes: While not directly for new compound synthesis, derivatization techniques are used for analytical characterization of piperitol and related compounds, often involving reagents that react with hydroxyl groups or double bonds. researchgate.netwikipedia.org These methods, though for analysis, can sometimes inspire synthetic modifications.

Rational Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

Rational design and synthesis of this compound analogues are critical for understanding the relationship between its chemical structure and biological activity. This involves systematic modifications to different parts of the molecule and evaluating the resulting changes in activity.

Key Findings from Lignan Glycoside SAR Studies (Applicable to this compound Analogues):

| Structural Modification | Observed Effect on Activity (General Lignans) | Relevant Lignan Type | Source |

| Number of substituents on aromatic rings and sugar units | Important factor for inhibitory activity; effects weakened when sugar units linked to aglycone. | Furofuran-type lignans | mdpi.com |

| Methoxy (B1213986) group at C-3 and C-5 | Increased anti-inflammatory activity. | Furofuran-type lignans | mdpi.com |

| Glycosidic sugar moiety | Critical importance in mediating antiproliferative activities; often more potent than aglycone. | Arylnaphthalene lignan lactones (e.g., phyllanthusmins) | osu.edunih.gov |

| Substituted (acetylated or methylated) hydroxyl groups on sugar moieties | Increased potency. | Arylnaphthalene lignan lactones (e.g., phyllanthusmins) | osu.edunih.gov |

| Lactone carbonyl on the aglycone | Needed for more potent biological activity. | Arylnaphthalene lignan lactones (e.g., phyllanthusmins) | osu.edunih.gov |

| Hydroxyl substitution at C-1 and C-6' | Significantly increased anti-tumor activity. | Arylnaphthalene lignans | nih.gov |

| Methoxyl at C-1 | Significant decrease in anti-tumor activity. | Arylnaphthalene lignans | nih.gov |

These studies provide a framework for designing this compound analogues. For instance, modifications to the sugar moiety, such as acetylation or methylation of its hydroxyl groups, could be explored to modulate its properties, similar to findings with phyllanthusmin glycosides. osu.edunih.gov Similarly, alterations to the methoxy and methylenedioxy groups on the lignan aglycone, or the introduction of additional hydroxyls, could be investigated based on the observed effects in other lignans. mdpi.comnih.gov The synthesis of such analogues would typically involve targeted chemical reactions to introduce or modify specific functional groups, followed by rigorous purification and structural characterization.

Pre Clinical Biological Activities and Mechanistic Investigations of Simplexoside

Antiviral Activity against Viral Proteases

In Vitro Inhibition of SARS-CoV-2 Main Protease (Mpro)

Simplexoside has been identified as an inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), an essential enzyme for viral replication. rsc.org In a fluorescence resonance energy transfer (FRET)-based assay, this compound demonstrated inhibitory activity against SARS-CoV-2 Mpro with a half-maximal inhibitory concentration (IC50) value of 0.610 ± 0.03 mM. rsc.org This in vitro finding highlights the potential of this compound to interfere with the lifecycle of the SARS-CoV-2 virus by targeting its key protease. rsc.org The main protease of SARS-CoV-2 is a cysteine protease that cleaves the viral polyproteins into functional proteins, a critical step for viral replication and transcription. unimi.itmdpi.com The inhibition of this enzyme is a significant target for the development of antiviral therapies. unimi.itmdpi.com

Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 Mpro

| Compound | Target Enzyme | Assay Type | IC50 Value (mM) | Reference |

|---|---|---|---|---|

| This compound | SARS-CoV-2 Mpro | FRET-based | 0.610 ± 0.03 | rsc.org |

Computational Modeling and Molecular Docking Studies of Enzyme-Ligand Interactions

To understand the structural basis of its inhibitory activity, computational studies have been employed to model the interaction between this compound and the SARS-CoV-2 main protease (Mpro). rsc.org Molecular docking simulations are utilized to predict the binding modes and affinities of ligands within the active site of a target protein. mdpi.comwjgnet.com These in silico techniques are crucial for correlating a compound's structure with its observed biological activity and for guiding the development of more potent inhibitors. rsc.orgmdpi.com

For this compound, molecular docking studies were performed to elucidate its binding mode within the Mpro active site and to correlate these findings with the in vitro inhibitory results. rsc.orgoatext.com The active site of Mpro features a catalytic dyad composed of Cysteine-145 and Histidine-41, located in a cleft between the enzyme's domains. mdpi.com Docking analyses help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the active site, which are responsible for stabilizing the enzyme-ligand complex. mdpi.comnih.gov The binding energy, calculated during docking, provides an estimation of the binding affinity, with lower energy values suggesting a more stable interaction. wjgnet.comarchivesofmedicalscience.com While specific binding energy values for this compound were not detailed in the available literature, the use of these computational methods was integral to understanding its potential as a SARS-CoV-2 Mpro inhibitor. rsc.org

Central Nervous System (CNS) Modulatory Effects in Animal Models

CNS-Depressant Activity in Rodent Models

This compound, a bisepoxy lignan (B3055560) glycoside, has been shown to exhibit central nervous system (CNS)-depressant activity in rodent models, specifically in mice and rats. scispace.com CNS depressants are substances that can slow down brain activity, an effect that can be useful in treating various neurological and psychiatric conditions. cancer.gov In preclinical research, CNS-depressant effects are often evaluated using a range of behavioral tests in animals. nih.govmdpi.com These models can assess changes in locomotion, anxiety levels, and responses to external stimuli to characterize the depressant properties of a compound. asianjpr.com

Comparative Analysis with this compound Aglycone Activity

In a notable contrast to the glycoside form, the aglycone of this compound (the non-sugar portion of the molecule, also known as elenine) acts as a CNS stimulant. scispace.com CNS stimulants are drugs that increase alertness, attention, energy, and physical activity by increasing the levels of certain chemicals in the brain. cancer.govmedicalnewstoday.com This opposing activity between the glycoside and its aglycone highlights the critical role of the sugar moiety in determining the pharmacological effect of the compound on the central nervous system. The presence of the glucose group in this compound leads to depressant effects, whereas its absence in the aglycone results in stimulant properties. scispace.com

Antioxidant and Anti-inflammatory Properties

This compound has been investigated for its potential antioxidant and anti-inflammatory effects. researchgate.net The antioxidant capacity of natural compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.come3s-conferences.orgcabidigitallibrary.orgresearchgate.netnih.gov These methods measure the ability of a compound to neutralize stable free radicals, which is an indicator of its potential to counteract oxidative stress in biological systems. e3s-conferences.orgnih.gov

The anti-inflammatory activity of this compound has been linked to the inhibition of nitric oxide (NO) production. researchgate.net Nitric oxide is a key signaling molecule in inflammatory processes, and its overproduction by inducible nitric oxide synthase (iNOS) can contribute to inflammation-related damage. nih.govplos.orgmdpi.com Therefore, the ability of a compound to inhibit NO production is a common indicator of its anti-inflammatory potential in in vitro screening models. plos.orgmdpi.com

Reactive Oxygen Species Scavenging and Related In Vitro Assays

This compound has been investigated for its potential antioxidant properties, a field of study that focuses on a compound's ability to neutralize harmful reactive oxygen species (ROS). nih.govnih.gov In vitro assays, which are experiments conducted outside of a living organism, are crucial for determining this antioxidant potential. usm.edu Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comcabidigitallibrary.org These tests measure how effectively a compound can donate an electron to stabilize these radicals, a process that is often dose-dependent. mdpi.comresearchgate.net The antioxidant capacity of a substance in these assays is typically quantified by its IC50 value, which represents the concentration of the substance required to scavenge 50% of the free radicals. cabidigitallibrary.orge3s-conferences.org

While direct studies on this compound's ROS scavenging activity are not extensively detailed in the provided results, the general approach involves comparing its activity to that of standard antioxidants like ascorbic acid. tjnpr.org The presence of phenolic and flavonoid compounds in a substance often contributes to its antioxidant and ROS scavenging capabilities. nih.govnih.gov

Interactive Data Table: In Vitro Antioxidant Assay Principles

| Assay | Principle | Measurement |

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change. mdpi.com | Decrease in absorbance at a specific wavelength, typically around 517 nm. |

| ABTS Radical Scavenging | Involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color. cabidigitallibrary.org | Decrease in absorbance at a specific wavelength, usually around 734 nm. |

Inhibition of Nitric Oxide Production in Murine Macrophage Cell Lines (e.g., RAW264.7)

This compound's anti-inflammatory potential has been explored through its effect on nitric oxide (NO) production in murine macrophage cell lines like RAW264.7. bioline.org.brnih.gov Macrophages are key players in the immune system's inflammatory response. wikipedia.orgfrontiersin.org When stimulated with agents like lipopolysaccharide (LPS), macrophages can produce large amounts of NO, a signaling molecule that, in excess, contributes to inflammation. nih.govmdpi.com Therefore, inhibiting NO production is a key target for anti-inflammatory drug discovery. bioline.org.br

Studies have shown that certain compounds can significantly decrease the accumulation of nitrite, a stable product of NO, in LPS-stimulated RAW264.7 cells in a concentration-dependent manner. nih.govnih.gov This inhibition of NO production suggests that the compound may have anti-inflammatory properties. mdpi.com The mechanism often involves the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov Compounds that inhibit NO production are considered potential candidates for treating inflammatory diseases. nih.govnih.gov The anti-inflammatory effects are sometimes linked to the activation of pathways like the Nrf2/HO-1 pathway, which can help resolve inflammation. mdpi.com

Interactive Data Table: Key Players in Macrophage Nitric Oxide Production

| Component | Role in Inflammation |

| RAW264.7 Cells | A murine macrophage cell line commonly used to study inflammatory responses in vitro. bioline.org.br |

| Lipopolysaccharide (LPS) | A component of the outer membrane of Gram-negative bacteria that is a potent activator of macrophages, leading to an inflammatory response. frontiersin.org |

| Nitric Oxide (NO) | A signaling molecule that, when overproduced by macrophages, can contribute to inflammation and tissue damage. nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | An enzyme that is expressed in macrophages in response to inflammatory stimuli and is responsible for the production of large amounts of NO. nih.gov |

Cytotoxic and Antitumor Activities in Cancer Cell Lines

Effects on Cell Viability and Proliferation in Various Human Cancer Cell Lines (e.g., HeLa, HepG2, A549, LN229)

The cytotoxic and antitumor activities of this compound and related compounds have been evaluated against various human cancer cell lines. researchgate.netdovepress.com Studies have demonstrated that certain plant extracts containing compounds like this compound exhibit potent cytotoxic activity. researchgate.net The effectiveness of a compound's cytotoxicity is often measured by its IC50 value, which is the concentration of the compound that inhibits the growth of 50% of the cancer cells. ksu.edu.tr

For instance, research has shown that various compounds can inhibit the proliferation of cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). ksu.edu.trnih.govnih.gov The goal of these studies is often to find compounds that are selectively cytotoxic to cancer cells with minimal effects on normal cells. frontiersin.orgnih.gov While specific data for this compound's effect on LN229 (glioblastoma) was not found, the general approach involves testing the compound across a panel of cancer cell lines to determine its spectrum of activity. ksu.edu.tr

Interactive Data Table: Examples of Human Cancer Cell Lines Used in Cytotoxicity Studies

| Cell Line | Cancer Type |

| HeLa | Cervical Cancer ksu.edu.tr |

| HepG2 | Liver Cancer researcher.liferesearchgate.net |

| A549 | Lung Cancer ksu.edu.tr |

| LN229 | Glioblastoma |

Molecular Mechanisms of Cytotoxicity, including Apoptosis Induction and Cell Cycle Modulation

The cytotoxic effects of compounds like this compound are often mediated through the induction of apoptosis and modulation of the cell cycle in cancer cells. frontiersin.orgfrontiersin.org Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. aging-us.comnih.gov A hallmark of many cancers is the evasion of apoptosis, leading to uncontrolled cell proliferation. nih.gov

Compounds can trigger apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways. nih.govnih.gov The induction of apoptosis can be confirmed by observing morphological changes in the cells and through techniques like flow cytometry to detect markers of apoptosis. nih.gov

In addition to inducing apoptosis, some anticancer compounds can cause cell cycle arrest. wikipedia.org The cell cycle is a series of events that leads to cell division and replication. jagiroadcollegelive.co.in Checkpoints exist within the cell cycle to ensure that DNA is not damaged before it is replicated and that the cell divides properly. lumenlearning.com By causing cell cycle arrest at specific phases, such as G1, S, or G2/M, a compound can prevent cancer cells from proliferating. microbenotes.commdpi.com This arrest is often mediated by the regulation of proteins like cyclins and cyclin-dependent kinases (CDKs). mdpi.com

Other Emerging Biological Activities and Mechanistic Insights

Antimicrobial Effects

This compound and extracts containing it have shown potential antimicrobial properties. researchgate.nettandfonline.com Research has indicated that such compounds can exhibit antibacterial activity against various strains of bacteria. mdpi.com The antimicrobial effects are often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. mdpi.com

Studies have demonstrated that certain plant extracts possess activity against both Gram-positive and Gram-negative bacteria. researchgate.netredalyc.org Furthermore, antifungal activity against various fungal species has also been reported. researchgate.neteijppr.com The mechanism of antimicrobial action can involve the disruption of the microbial cell wall or membrane, leading to cell death. mnba-journal.com The search for new antimicrobial agents from natural sources is ongoing due to the increasing challenge of antibiotic resistance. eijppr.com

Interactive Data Table: Antimicrobial Activity Terminology

| Term | Definition |

| Antibacterial | Capable of inhibiting the growth of or killing bacteria. mdpi.com |

| Antifungal | Capable of inhibiting the growth of or killing fungi. eijppr.com |

| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.com |

| Gram-positive bacteria | Bacteria that have a thick peptidoglycan cell wall, which retains the crystal violet stain in the Gram staining method. researchgate.net |

| Gram-negative bacteria | Bacteria that have a thin peptidoglycan cell wall and an outer membrane, which do not retain the crystal violet stain. researchgate.net |

Hepatoprotective Activity in Animal Models

The potential of this compound to protect the liver from damage has been inferred primarily from studies on plant extracts known to contain this lignan glycoside. While direct testing of the isolated compound in animal models of hepatotoxicity is not extensively documented in the available literature, research on plants from the Justicia genus, a known source of this compound, provides preliminary insights. researchgate.netneist.res.in

Studies have reported that various species of the Justicia plant possess hepatoprotective properties. researchgate.net For instance, an investigation into the ethanolic extract of Justicia prostrata demonstrated significant hepatoprotection in a carbon tetrachloride (CCl4)-induced liver injury model in rats. asianpubs.org Administration of the extract resulted in a significant decrease in the serum levels of key liver enzymes, serum glutamic-pyruvic transaminase (SGPT) and serum glutamic-oxaloacetic transaminase (SGOT), which are markers of liver damage. asianpubs.org

Furthermore, a study on Justicia simplex, from which this compound has been isolated, evaluated the hepatoprotective effects of its petroleum ether extract and isolated lignans (B1203133) against CCl4-induced hepatotoxicity. researchgate.net The pretreatment with the isolated lignans was found to normalize the elevated levels of marker enzymes and lipid peroxidation, with an efficacy comparable to the standard hepatoprotective drug, Nirocil. researchgate.net Although this compound is a known lignan from this plant, the study does not explicitly confirm it as the specific lignan responsible for the observed effects. researchgate.netresearchgate.net These findings suggest that lignans from Justicia simplex are bioactive and contribute to the plant's hepatoprotective capacity. researchgate.net

The mechanism of CCl4-induced liver injury involves its metabolism by the cytochrome P450 system into highly reactive free radicals, such as the trichloromethyl radical. researchgate.net These radicals can initiate lipid peroxidation of cell membranes, leading to hepatocellular damage and the release of liver enzymes into the bloodstream. researchgate.netnih.gov The protective effects observed with extracts containing lignans are often attributed to their antioxidant properties, which can help neutralize these damaging free radicals. asianpubs.orgnih.gov

Table 1: Hepatoprotective Effects of Extracts from Plants Containing this compound

| Plant Source | Extract/Component | Animal Model | Hepatotoxin | Key Findings | Reference |

|---|---|---|---|---|---|

| Justicia prostrata | Ethanolic Extract | Rats | Carbon Tetrachloride (CCl4) | Significantly decreased SGPT and SGOT levels. | asianpubs.org |

| Justicia simplex | Petroleum Ether Extract and Isolated Lignans | Not Specified | Carbon Tetrachloride (CCl4) | Normalized elevated levels of liver marker enzymes and lipid peroxidation. Effect of lignans was comparable to the standard drug Nirocil. | researchgate.net |

Immunomodulatory Potentials in Pre-clinical Settings

The immunomodulatory activities of this compound have been investigated in pre-clinical in vitro models, suggesting a potential role in regulating immune responses. One study evaluated the anti-inflammatory effects of compounds isolated from the stem bark of Albizia julibrissin, including this compound. nih.gov The investigation focused on the inhibition of nitric oxide (NO) production in murine macrophage cells (RAW264.7) stimulated with lipopolysaccharide (LPS). LPS is a component of the outer membrane of Gram-negative bacteria and is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like NO. The study found that this compound exhibited weak inhibitory effects on NO production. nih.gov

Further context for the immunomodulatory potential of this compound comes from research on extracts of Eleutherococcus sessiliflorus, a plant in which this compound is also found. mdpi.com An ethanol (B145695) extract from the fruits of E. sessiliflorus was shown to enhance the vitality and growth rate of porcine macrophages. semanticscholar.org This extract also appeared to influence the expression of key inflammatory signaling molecules, including nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α). semanticscholar.org NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses, while TNF-α is a major pro-inflammatory cytokine. frontiersin.orgmdpi.com The ability of the plant extract to modulate these pathways points towards a potential immunoregulatory role for its constituents, which include this compound. mdpi.comsemanticscholar.org

While these findings are preliminary, they indicate that this compound may participate in modulating inflammatory pathways, although its direct effects appear to be modest in the models studied so far.

Table 2: In Vitro Immunomodulatory Activity of this compound

| Test System | Stimulant | Measured Parameter | Observed Effect of this compound | Reference |

|---|---|---|---|---|

| Murine Macrophage Cells (RAW264.7) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Weak inhibitory activity (IC50 > 100 µM) | nih.gov |

Structure Activity Relationship Sar and Molecular Mechanistic Elucidation of Simplexoside

Role of the Glycosidic Linkage in Modulating Biological Activity

The glycosidic bond, which links a sugar molecule to another moiety, is a critical determinant of the pharmacological profile of many natural products, including simplexoside. khanacademy.orglibretexts.org The presence and nature of this linkage can dramatically alter a compound's solubility, stability, and ability to interact with biological targets. glycoforum.gr.jpfrontiersin.org In the case of this compound, a bisepoxy lignan (B3055560) glycoside, the attachment of a glucose unit significantly modulates its biological effects compared to its aglycone (the non-sugar portion). asianpubs.orgnih.gov

A striking example of this modulation is seen in its effects on the central nervous system (CNS). Research has shown that this compound itself exhibits CNS-depressant activity in animal models. asianpubs.orgnih.gov In stark contrast, its aglycone, when isolated, acts as a stimulant. asianpubs.orgnih.gov This diametrically opposed activity underscores the pivotal role of the glycosidic linkage in defining the compound's neuropharmacological profile. The addition of the glucose moiety fundamentally changes how the molecule interacts with targets within the CNS.

However, it is important to note that glycosylation does not universally enhance activity. In the same study, a steroidal compound saw its activity against Mpro decrease upon the addition of a glucose molecule. rsc.orgsemanticscholar.org This highlights that the influence of the glycosidic linkage is highly dependent on the specific structure of the aglycone and the architecture of the biological target.

Table 1: Comparison of Biological Activity of this compound and its Aglycone

| Compound | Moiety | Biological Activity | Target/Model | Finding | Citation |

|---|---|---|---|---|---|

| This compound | Lignan Glycoside | CNS Depressant | Mice and Rats | Exhibits depressant effects on the central nervous system. | asianpubs.orgnih.gov |

| This compound Aglycone | Lignan | CNS Stimulant | Mice and Rats | Exhibits stimulant effects on the central nervous system. | asianpubs.orgnih.gov |

| This compound | Lignan Glycoside | SARS-CoV-2 Mpro Inhibition | In vitro enzyme assay | Potent inhibitor (IC50 = 0.610 µM). Glucose moiety enhances binding. | researchgate.netrsc.org |

| Piperitol (B1152629) (Aglycone) | Lignan | SARS-CoV-2 Mpro Inhibition | In vitro enzyme assay | Weaker inhibitor (IC50 = 16.31 µM) compared to its glycoside form. | researchgate.net |

Contribution of the Lignan Aglycone Structure to Pharmacological Profiles

The aglycone of this compound is a lignan, a class of polyphenolic compounds known for a wide array of biological activities, including antitumor, antiviral, anti-inflammatory, and cardiotonic properties. asianpubs.orgnih.gov The specific aglycone in this compound is a bisepoxy lignan known as piperitol. researchgate.netrsc.org The core lignan structure is fundamental to its ability to interact with pharmacological targets.

The stimulant activity observed for the this compound aglycone is a clear indication of its intrinsic pharmacological properties. asianpubs.org While the glycoside is a depressant, the lignan core itself has the opposite effect, pointing to distinct interactions with CNS targets. asianpubs.orgnih.gov Lignans (B1203133) in general are known to act as both depressants and antidepressants, indicating a complex structure-activity relationship within this chemical class. nih.gov

Identification of Key Pharmacophores and Structural Motifs for Target Interaction

A pharmacophore is the specific three-dimensional arrangement of molecular features that is essential for a molecule to interact with a specific biological target and trigger a response. slideshare.netnih.gov For this compound, analysis of its interaction with the SARS-CoV-2 Mpro provides a clear model for its key pharmacophoric features.

The essential pharmacophore of this compound for Mpro inhibition can be described by the following features:

Hydrogen Bond Donors/Acceptors: The hydroxyl groups of the glucose moiety are critical. Docking studies identified that these groups form hydrogen bonds with the amino acid residues Gln189 and Glu166 of the Mpro enzyme. researchgate.netrsc.org This interaction is a key component of its potent inhibitory activity.

Hydrophobic/Aromatic Regions: The lignan aglycone, with its aromatic rings, provides the hydrophobic scaffold that fits into the binding pocket of the target protein. rsc.org This structural motif is responsible for the initial recognition and anchoring of the molecule within the active site.

Therefore, the key structural motifs of this compound responsible for its interaction with this target are:

The β-D-glucose moiety: This sugar acts as more than just a solubilizing group; its specific stereochemistry and hydroxyl group arrangement are crucial for forming directed hydrogen bonds that enhance binding affinity. researchgate.netrsc.org

The Bisepoxy Lignan Core: This rigid, hydrophobic structure serves as the foundational scaffold for the molecule, correctly positioning the glucose unit and other functional groups for optimal interaction with the target. asianpubs.orgnih.gov

The combination of these motifs—a hydrophobic core for positioning and a hydrogen-bonding sugar for affinity—constitutes the effective pharmacophore for its observed antiviral activity. rsc.org The identification of such motifs is critical in drug design for creating new molecules with improved specificity and potency. univ-saida.dz

Elucidation of Specific Molecular Targets and Intracellular Signaling Pathways

The ultimate biological effect of a compound is determined by its interaction with specific molecular targets, which in turn modulates intracellular signaling pathways. For this compound, research has begun to elucidate these connections.

The most clearly defined molecular target for this compound identified to date is the SARS-CoV-2 main protease (Mpro) , also known as 3CLpro. researchgate.netrsc.orgresearchgate.net this compound acts as an inhibitor of this enzyme. researchgate.net The mechanism involves the compound binding to the active site of the protease, thereby preventing it from cleaving viral polyproteins, a step that is essential for the replication and life cycle of the virus. researchgate.net

Regarding its CNS effects, the specific molecular targets remain less clear. The opposing depressant and stimulant effects of the glycoside and its aglycone, respectively, suggest that they may interact with different receptors or ion channels in the brain, or perhaps modulate the same target in different ways. asianpubs.orgnih.gov Lignans, as a class, have been shown to influence several major signaling pathways. For example, some lignans can suppress the activation of NF-κB and mitogen-activated protein kinases (MAPKs) , such as ERK1/2 and JNK. mdpi.com These pathways are central regulators of inflammation and cell survival. mdpi.comnih.gov Other compounds with similar structural features have been shown to modulate the PI3K/AKT signaling pathway , which is critical for cell proliferation and apoptosis. mdpi.commdpi.com While these pathways have not been directly confirmed for this compound in the reviewed literature, they represent plausible avenues for its biological activity given the known pharmacology of its structural class. Further research is needed to determine if this compound's effects are mediated through these or other intracellular signaling cascades.

Analytical Methodologies for Simplexoside Isolation, Detection, and Quantification in Biological and Natural Matrices

Extraction and Purification Procedures from Complex Natural Sources

The initial and most critical stage in studying simplexoside involves its extraction from the raw plant material, typically from species of the Vitex genus, followed by purification to remove co-extracted compounds. phcogrev.com The inherent polarity of iridoid glycosides, including this compound, largely dictates the choice of solvents and chromatographic systems. researchgate.net

Solvent extraction is the foundational step to separate this compound and other iridoid glycosides from the solid plant matrix. researchgate.net The selection of an appropriate solvent system is crucial and is based on the polarity of the target compounds. Given that iridoid glycosides are polar molecules, polar solvents are generally the most effective for their extraction. researchgate.net

Commonly employed solvents and techniques include:

Methanol (B129727) and Ethanol (B145695): Methanol and aqueous methanol (e.g., 85% methanol) are frequently used for the extraction of iridoid glycosides. researchgate.netresearchgate.net Ethanol is also an effective solvent. nih.gov

Hot Water Extraction: Pressurized hot water extraction has been shown to be a highly efficient method for isolating iridoid glycosides like aucubin (B1666126) and catalpol, demonstrating high extraction yields. nih.gov

Successive Solvent Extraction: A systematic approach involves successive extraction with a series of solvents of increasing polarity. This method allows for the stepwise removal of compounds based on their solubility, starting with non-polar solvents to remove lipids and chlorophylls (B1240455) before using polar solvents to extract the target glycosides. mdpi.com

Modern Extraction Techniques: Advanced methods such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) can enhance extraction efficiency, often reducing extraction time and solvent consumption. ijhsr.org For instance, MAE has demonstrated the highest extraction efficiency for the related iridoid glycoside, agnuside (B1665653), from Vitex negundo. ijhsr.org

The choice of method depends on factors such as the plant matrix, the desired purity of the initial extract, and the available equipment. After extraction, the solvent is typically removed under reduced pressure to yield a crude extract.

Table 1: Comparison of Extraction Techniques for Iridoid Glycosides

| Extraction Technique | Typical Solvents | Advantages | Disadvantages | Citations |

| Maceration/Reflux | Methanol, Ethanol, Water | Simple, low cost | Time-consuming, large solvent volume | researchgate.net, ijhsr.org |

| Ultrasonic-Assisted Extraction (UAE) | Methanol, Ethanol | Faster, improved efficiency | Requires specialized equipment | ijhsr.org |

| Microwave-Assisted Extraction (MAE) | Methanol | Very fast, high efficiency, low solvent use | Requires specialized equipment | ijhsr.org |

| Pressurized Hot Water Extraction (PHWE) | Water | Environmentally friendly, efficient | High pressure and temperature required | nih.gov |

Following solvent extraction, the crude extract contains a complex mixture of phytochemicals. Preparative column chromatography is an essential purification step to isolate this compound from this mixture. nih.govcolumn-chromatography.com This technique separates compounds based on their differential affinities for a stationary phase and a mobile phase. youtube.com

Key strategies for the purification of iridoid glycosides include:

Adsorption Chromatography: Silica (B1680970) gel and alumina (B75360) are the most common stationary phases used. column-chromatography.com The separation is based on the polarity of the compounds; more polar compounds like this compound will adhere more strongly to the polar silica gel and elute later when a non-polar mobile phase is used. youtube.com A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed for effective separation. rochester.edu

Macroporous Resin Chromatography: Resins like D101 are used for the initial clean-up of crude extracts. researchgate.net After loading the extract, the column is first washed with water to remove highly polar impurities (e.g., sugars), and then the iridoid glycosides are eluted with an ethanol-water mixture (e.g., 50% ethanol). researchgate.net

High-Speed Countercurrent Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby eliminating issues of irreversible adsorption. nih.govnih.gov HSCCC has been successfully used for the one-step preparative separation of iridoid glycosides from Fructus Corni with high purity and recovery. nih.gov The method relies on a suitable two-phase solvent system, such as dichloromethane–methanol–n-butanol–water–acetic acid, to partition the target compounds. nih.gov

These chromatographic steps are typically performed sequentially to achieve a high degree of purity. Fractions collected from the column are analyzed (e.g., by TLC or HPLC) to identify those containing the target compound, which are then pooled for further purification or characterization. youtube.com

High-Resolution Chromatographic Separations for Purity and Identity Confirmation

To assess the purity of the isolated this compound and to confirm its identity, high-resolution chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are the primary methods used for this purpose.

HPLC is a robust and widely used technique for the analysis of iridoid glycosides from Vitex species. ijhsr.orgnih.govresearchgate.net Reversed-phase (RP) columns, particularly C18 columns, are most commonly used for these polar compounds. nih.gov

A typical HPLC method for the analysis of iridoids like agnuside from Vitex involves:

Stationary Phase: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size). nih.gov

Mobile Phase: A mixture of an organic solvent (typically acetonitrile) and an aqueous solution, often acidified with o-phosphoric acid or formic acid to improve peak shape. ijhsr.orgnih.gov Elution can be performed in either isocratic (constant mobile phase composition) or gradient mode. nih.govjyoungpharm.org

Detection: A Photo Diode Array (PDA) or UV detector is commonly used. Iridoid glycosides typically show maximum UV absorption around 240-254 nm. nih.govnih.gov

Validation: For quantitative purposes, the method must be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). ijhsr.orgnih.gov For instance, a validated HPLC method for agnuside showed good linearity over a concentration range of 20-100 µg/mL with high precision (RSD < 2.0%) and accuracy. ijhsr.org

Table 2: Example HPLC Method Parameters for Iridoid Glycoside Analysis in Vitex Species

| Parameter | Condition | Citation |

| Column | RP-C18 (250 mm × 4 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile : 0.5% o-phosphoric acid-water (15:85, v/v) | nih.gov |

| Elution Mode | Isocratic | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov, ijhsr.org |

| Detection Wavelength | 254 nm | nih.gov, ijhsr.org |

| Column Temperature | Ambient or controlled (e.g., 30°C) | nih.gov, ijhsr.org |

UPLC is a more recent advancement that utilizes columns with smaller particle sizes (<2 µm), allowing for higher resolution, greater sensitivity, and significantly faster analysis times compared to conventional HPLC. nih.govnih.gov This technique is particularly well-suited for the analysis of complex plant extracts containing multiple, closely related iridoid glycosides. nih.gov

UPLC is often coupled with mass spectrometry (MS) for definitive identification and highly sensitive quantification. nih.govnih.gov A UPLC system can provide excellent separation of isomers, which is often challenging with standard HPLC. nih.gov The method validation for UPLC typically demonstrates superior sensitivity, with LOD and LOQ values often in the low ng/mL or even pg/mL range. nih.govnih.gov

Spectroscopic and Spectrometric Quantification Methods

While chromatography separates the components of a mixture, spectroscopic and spectrometric detectors are used for their detection and quantification.

For this compound and other iridoid glycosides, UV-Visible spectrophotometry and mass spectrometry are the principal methods.

UV-Visible (UV-Vis) Spectrophotometry: This method can be used to determine the total iridoid content in an extract. pharmj.org.ua The quantification is based on a colorimetric reaction, for example, with hydroxylamine (B1172632) and iron (III) chloride, and the absorbance is measured at a specific wavelength. pharmj.org.ua When coupled with HPLC, a PDA detector can record the entire UV spectrum of the eluting peak, which aids in identification. Iridoid glycosides generally exhibit a characteristic UV absorption maximum around 240 nm. nih.gov

Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both qualitative and quantitative analysis. researchgate.net Mass spectrometers like triple quadrupole (QqQ) or time-of-flight (TOF) are commonly used. nih.govmdpi.com

Identification: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar glycosides. researchgate.net By analyzing the fragmentation patterns in tandem MS (MS/MS) experiments, the structure of the compound can be elucidated. Common fragmentations for iridoid glycosides include the neutral loss of the glucose unit (162 Da) and subsequent losses of water (H₂O) or carbon monoxide (CO) from the aglycone. nih.gov High-resolution MS (HRMS), such as Q-TOF, provides highly accurate mass measurements, allowing for the determination of the elemental composition. mdpi.com

Quantification: LC-MS/MS, particularly using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode, offers exceptional sensitivity and selectivity for quantification. nih.gov This method monitors a specific precursor-to-product ion transition, minimizing interference from the matrix. Validated UPLC-MS/MS methods for iridoid glycosides have shown excellent linearity and very low limits of quantification, often in the range of 2 to 30 ng/mL. nih.gov

Table 3: Validation Parameters for UPLC-MS/MS Quantification of Iridoid Glycosides

| Analyte (Example) | Linearity (R²) | LOQ (ng/mL) | Precision (RSD %) | Recovery (%) | Citation |

| Monotropein | ≥ 0.9930 | 2.6 - 27.57 | < 4.5 | 95.32 - 99.86 | nih.gov |

| Deacetyl asperulosidic acid | ≥ 0.9930 | 2.6 - 27.57 | < 4.5 | 95.32 - 99.86 | nih.gov |

| Asperulosidic acid | ≥ 0.9930 | 2.6 - 27.57 | < 4.5 | 95.32 - 99.86 | nih.gov |

| Asperuloside | ≥ 0.9930 | 2.6 - 27.57 | < 4.5 | 95.32 - 99.86 | nih.gov |

Quantitative Mass Spectrometry-Based Approaches

Information unavailable.

Quantitative Nuclear Magnetic Resonance Spectroscopy

Information unavailable.

Future Perspectives and Research Trajectories for Simplexoside in Chemical Biology

Comprehensive Exploration of Undiscovered Biological Activities and Therapeutic Potentials

Initial studies have indicated that simplexoside and structurally related compounds possess a range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. ontosight.ainih.govusda.gov However, the full spectrum of its bioactivity remains largely uncharted. Future research should systematically screen this compound against a wide array of biological targets and disease models to uncover novel therapeutic applications.

The neuroprotective potential of similar natural compounds, for instance, has been demonstrated in various studies, suggesting that this compound could be investigated for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govresearchgate.netnih.gov Research in this area could focus on its ability to mitigate neuronal damage, reduce neuroinflammation, and modulate pathways associated with these conditions. nih.govdovepress.commdpi.com Furthermore, given the broad activities of compounds like flavonoids and terpenoids, which share structural motifs with this compound, exploring its potential in metabolic disorders, cardiovascular diseases, and as an antimicrobial agent is a logical next step. nih.gov The established anticancer activity of numerous natural products also warrants a more in-depth investigation into this compound's efficacy against various cancer cell lines and its underlying mechanisms. nus.edu.sgfrontiersin.orgexplorationpub.com

Table 1: Potential Areas for Biological Activity Screening of this compound

| Therapeutic Area | Potential Application | Research Focus |

| Neurodegeneration | Alzheimer's Disease, Parkinson's Disease | Investigate effects on amyloid-beta deposition, neuroinflammation, and neuronal cell death. nih.govnih.gov |

| Metabolic Disease | Diabetes, Obesity | Assess impact on glucose metabolism, insulin (B600854) signaling, and lipid accumulation. frontiersin.org |

| Cardiovascular Disease | Atherosclerosis, Hypertension | Examine effects on endothelial function, inflammation, and oxidative stress in the vasculature. mdpi.com |

| Infectious Disease | Bacterial, Fungal, or Viral Infections | Screen for antimicrobial activity and potential to overcome drug resistance. ontosight.ainih.gov |

| Oncology | Various Cancers (e.g., Liver, Breast, Colon) | Evaluate cytotoxicity, anti-proliferative, and anti-metastatic effects against diverse cancer cell lines. usda.govnus.edu.sg |

Investigation of Novel Molecular Targets and Uncharted Cellular Pathways

Identifying the specific molecular targets and cellular pathways modulated by this compound is crucial for understanding its mechanism of action and for rational drug development. While related compounds are known to interact with pathways like NF-κB and MAPK, which are central to inflammation, the precise targets of this compound are yet to be fully elucidated. nih.govnih.gov

Future studies should employ a combination of affinity chromatography, proteomics, and genetic screening approaches to pull down and identify direct binding partners of this compound within the cell. This could reveal novel protein targets that have not been previously associated with its presumed class of compounds. Once potential targets are identified, their interaction with this compound needs to be validated and the functional consequences on cellular signaling must be determined. nih.gov For example, investigating its effect on receptor tyrosine kinases, components of the Akt/mTOR pathway, or the Jak/Stat pathway could uncover new mechanisms for its bioactivity. nih.gov Exploring its influence on epigenetic modifiers or orphan nuclear receptors, which are increasingly recognized as important drug targets, could also open new therapeutic avenues. explorationpub.complos.org

Table 2: Methodologies for Target Identification and Pathway Analysis

| Methodology | Objective | Potential Outcome |

| Affinity-based Proteomics | Isolate and identify direct protein binding partners. | Discovery of novel molecular targets for this compound. |

| Transcriptomic Analysis (RNA-seq) | Profile changes in gene expression following treatment. | Elucidation of modulated cellular pathways and biological processes. nih.gov |

| Kinase/Enzyme Profiling | Screen for inhibitory or activating effects against panels of kinases or other enzymes. | Identification of specific enzymatic targets, such as those in the MAPK or PI3K pathways. nih.gov |

| Cellular Thermal Shift Assay (CETSA) | Confirm direct target engagement in a cellular context. | Validation of binding between this compound and its identified target protein. |

| High-Content Imaging | Visualize effects on cellular morphology, protein localization, and organelle function. | Uncovering phenotypic changes and effects on uncharted cellular processes. |

Development of Advanced Synthetic Routes for Scalable Production and Structural Diversification